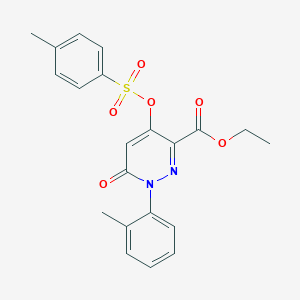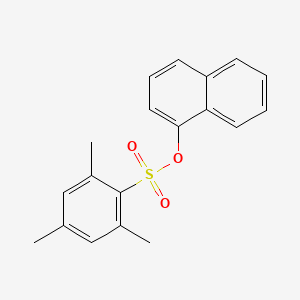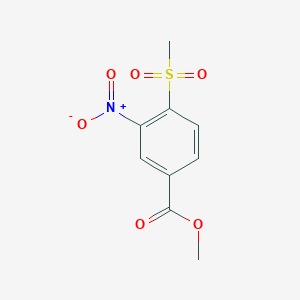
4-Amino-2-anilino-5-(3,4-dichlorobenzoyl)-3-thiophenecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Amino-2-anilino-5-(3,4-dichlorobenzoyl)-3-thiophenecarbonitrile (ADBT) is a novel small molecule that has been studied extensively in recent years. ADBT is a highly versatile compound, which has been used in a variety of applications, ranging from drug synthesis to biochemical and physiological studies.
Scientific Research Applications
Thermochemistry and Polymorphism
- Research on related thiophene carbonitriles has explored their crystallization into multiple polymorphs, revealing differences in molecular packing and conformation. These studies are significant for understanding the thermodynamic stability and physical properties of these compounds, which could be relevant for materials science and drug formulation (Lian Yu et al., 2000).
Kinase Inhibitory Activity
- Analogs have been optimized for their potent inhibitory effects on kinase activities, which is crucial for the development of therapeutic agents against various cancers. These compounds exhibit significant potential in inhibiting cell proliferation and tumor growth (D. Boschelli et al., 2001).
Hypoxic-Cytotoxic Agents
- The synthesis and in vitro evaluation of new quinoxalinecarbonitrile derivatives have demonstrated potent cytotoxic activities under hypoxic conditions, offering insights into the design of novel anticancer agents (M. Ortega et al., 2000).
Corrosion Inhibition
- Studies on similar thiophene derivatives have shown their effectiveness as corrosion inhibitors for metals in acidic environments. These findings have implications for the chemical industry, particularly in metal preservation and maintenance (C. Verma et al., 2015).
Anticancer and Antidiabetic Compounds
- Research into spirotiazolidines analogs, including aminophenyl derivatives, has uncovered compounds with significant anticancer and antidiabetic activities. These studies contribute to the development of new therapeutic agents (E. M. Flefel et al., 2019).
Conducting Polymers
- The electrooxidation of similar aminobiphenyls leads to conducting polymer films with potential applications in electronics and material science (J. Guay et al., 1988).
properties
IUPAC Name |
4-amino-2-anilino-5-(3,4-dichlorobenzoyl)thiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3OS/c19-13-7-6-10(8-14(13)20)16(24)17-15(22)12(9-21)18(25-17)23-11-4-2-1-3-5-11/h1-8,23H,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQJUHAEGPRAQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC(=C(C=C3)Cl)Cl)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-bromobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2675946.png)


![8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one](/img/structure/B2675950.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-N'-phenylethanediamide](/img/structure/B2675951.png)




![2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2675961.png)


